tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate
Description
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
tert-butyl N-(6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)12-6-4-11(5-6)7(15)13-8(16)14-11/h6H,4-5H2,1-3H3,(H,12,17)(H2,13,14,15,16) |
InChI Key |
JJONSQROPLAXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate : 5,7-Diazaspiro[3.4]octane-6,8-dione (1.0 eq)
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Conditions : Room temperature, 12–24 hours
-
Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate)
Key Considerations
-
The Boc group selectively protects the secondary amine without affecting the diketopiperazine carbonyls.
-
Steric hindrance from the spirocyclic structure may necessitate prolonged reaction times.
Multicomponent Coupling and Cyclization
Spirocycle formation via multicomponent reactions (MCRs) offers a convergent approach. A representative method involves Ugi-4CR followed by intramolecular cyclization:
Reaction Steps
-
Ugi Reaction : Combine an amine, aldehyde, isocyanide, and carboxylic acid to form a linear peptoid intermediate.
-
Cyclization : Use palladium catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., L4 ) to induce spirocyclization.
Example :
| Component | Quantity | Role |
|---|---|---|
| tert-Butyl isocyanide | 1.0 eq | Isocyanide component |
| Cyclobutane carboxaldehyde | 1.0 eq | Aldehyde component |
| Boc-protected β-amino acid | 1.0 eq | Carboxylic acid |
| Pd₂(dba)₃ | 5 mol% | Catalyst |
| Ligand L4 | 20 mol% | Chiral inducer |
Conditions : Dioxane, 50°C, 12 hours.
Yield : 72–88% with >95% enantiomeric excess (ee).
Solid-Phase Synthesis for Parallel Optimization
Solid-phase strategies enable high-throughput screening of reaction conditions, particularly for optimizing stereochemistry:
Protocol
-
Resin Functionalization : Load Wang resin with a Fmoc-protected aminocyclobutane derivative.
-
Peptide Coupling : Use HATU/DIPEA to attach Boc-protected amino acids.
-
Cyclative Cleavage : Treat with trifluoroacetic acid (TFA) to release the spirocyclic product.
Advantages :
Reductive Amination and Spirocyclization
A two-step sequence involving reductive amination and intramolecular cyclization has been reported:
Step 1: Reductive Amination
Step 2: Spirocyclization
Comparative Analysis of Synthetic Routes
Troubleshooting and Optimization
Common Challenges
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: tert-Butyl (6,8-dioxo-5,7-diazaspiro[34]octan-2-yl)carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The spirocyclic diaza-dioxo system in the target compound introduces significant steric and electronic constraints compared to the flexible hydroxypropyl chain in tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate .
- The higher molecular weight of the target compound (255.28 vs. 215.29) reflects its increased complexity, which may influence solubility and pharmacokinetic properties.
Contrast :
- The synthesis of non-spirocyclic analogs (e.g., tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate) typically involves simpler alkylation or acylation steps, avoiding the challenges of spirocycle formation .
Biological Activity
tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 270.29 g/mol. The structure includes a tert-butyl group and a diazaspiro system that are significant for its activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : Similar to other compounds with a spirocyclic structure, this compound has shown promising antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The presence of diaza groups enhances its interaction with biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to metabolic dysfunctions.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using standard assays like DPPH and FRAP. Results indicated significant scavenging activity comparable to established antioxidants such as ascorbic acid .
Anticancer Activity
In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Case Studies
- Study on Antioxidant Properties : A series of derivatives based on the parent compound were synthesized and evaluated for their antioxidant capabilities. Compounds with similar structural motifs exhibited varying degrees of activity, indicating that modifications to the spirocyclic framework can enhance or diminish antioxidant efficacy .
- Anticancer Efficacy : A recent investigation into the anticancer properties of related diazaspiro compounds showed that these compounds can effectively induce apoptosis in cancer cells while sparing normal cells from toxicity . This selectivity is crucial for developing safer anticancer therapies.
Data Summary
| Property | Observations |
|---|---|
| Molecular Weight | 270.29 g/mol |
| Antioxidant Activity | Significant; comparable to ascorbic acid |
| Anticancer Activity | Inhibits growth in lung and breast cancer cells |
| Mechanism | Apoptosis induction and enzyme inhibition |
Q & A
Q. How to correlate crystallographic data with solution-phase behavior for this compound?
- Methodological Answer : X-ray structures (refined with SHELXL) provide static snapshots, while NMR relaxation experiments (T, T) and molecular dynamics simulations (AMBER force field) assess flexibility in solution. Overlay of crystal and simulated structures identifies conserved motifs critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
